molecular formula C18H16N2O4S B2602298 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 1396675-36-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2602298
M. Wt: 356.4
InChI Key: MWHCLFDFZQCCII-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, and a benzo[d]thiazole-2-carboxamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzo[d][1,3]dioxole substituted organo selenium compounds has been described, which involves the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as IR, NMR, and LCMS . For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid with various reagents has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, IR, NMR, and LCMS data of benzo[d][1,3]dioxole substituted organo selenium compounds have been reported .

Scientific Research Applications

Antiproliferative and Antioxidant Potential

One study explores the synthesis of benzimidazole/benzothiazole-2-carboxamides, evaluating their antiproliferative activity in vitro against human cancer cells and their antioxidant capacity. The research identified compounds with promising antiproliferative activity and significant antioxidant potency, highlighting the potential of benzothiazole derivatives as leads for developing more efficient antioxidants or systems with antiproliferative activity (Cindrić et al., 2019).

Drug Discovery and Synthesis

Another study describes an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, emphasizing the use of benzo[d]thiazole in synthetic and medicinal chemistry. These building blocks offer possibilities for exploring chemical space around the molecule, aiding in drug discovery efforts (Durcik et al., 2020).

Antimicrobial Activity

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a new class of antibacterial agents highlights their promising activity, especially against Staphylococcus aureus and Bacillus subtilis. This study showcases the antibacterial potential of benzothiazole derivatives, contributing to the development of new antimicrobial agents (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects against steel in acidic solutions. These studies suggest that benzothiazole compounds can offer stability and high inhibition efficiencies, potentially serving as effective corrosion inhibitors (Hu et al., 2016).

Future Directions

The future directions in the research of similar compounds could involve further exploration of their biological activities, such as their potential as anti-inflammatory, analgesic, and antitumor agents . Additionally, further studies could be conducted to optimize their synthesis and improve their yield .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-18(22,11-6-7-13-14(8-11)24-10-23-13)9-19-16(21)17-20-12-4-2-3-5-15(12)25-17/h2-8,22H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHCLFDFZQCCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide

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